(2-((3-Fluorobenzyl)oxy)phenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

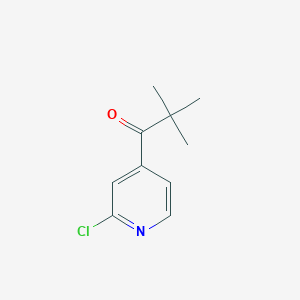

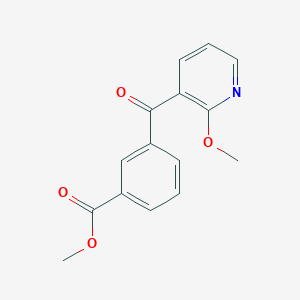

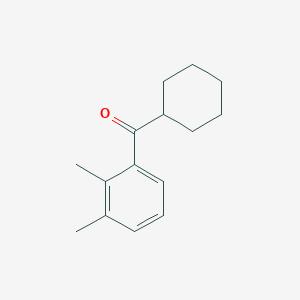

“(2-((3-Fluorobenzyl)oxy)phenyl)boronic acid” is a boronic acid derivative with a molecular formula of CHBFO and an average mass of 246.042 Da . It falls under the category of heterocyclic organic compounds .

Synthesis Analysis

Boronic acids, including “(2-((3-Fluorobenzyl)oxy)phenyl)boronic acid”, have been synthesized using various methods. One such method involves the use of organoboron compounds . Another approach involves the catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis

The molecular structure of “(2-((3-Fluorobenzyl)oxy)phenyl)boronic acid” involves a dioxy-boron fragment that is almost co-planar with the benzene ring to which the B atom is connected . The dihedral angle between the two benzene rings is 14.8° .Chemical Reactions Analysis

Boronic acids, including “(2-((3-Fluorobenzyl)oxy)phenyl)boronic acid”, are known to undergo various chemical reactions. For instance, they can form boronate esters with 1,2- or 1,3-diols present on the substrate .Physical And Chemical Properties Analysis

“(2-((3-Fluorobenzyl)oxy)phenyl)boronic acid” has a molecular formula of CHBFO, an average mass of 246.042 Da, and a monoisotopic mass of 246.086349 Da . It is a solid compound .Scientific Research Applications

Bioconjugation in Antibody Engineering

The compound is used in the synthesis of PBA-BODIPY dyes , which are functional and modular fluorescent tools. These dyes are utilized for the tethering of the glycan domain of antibodies, a crucial step in antibody engineering . The PBA moiety’s receptor-like ability allows for specific binding to glycan chains, facilitating the study of antibody interactions and functions.

Development of Fluorescent Probes

Due to its boronic acid moiety, the compound can act as a receptor for diols and sugars, making it an excellent candidate for creating fluorescent probes . These probes can be used in various bioanalytical applications, including the detection and quantification of biomolecules.

Synthesis of Boronic Acid Derivatives

The compound serves as a precursor for synthesizing a wide range of boronic acid derivatives. These derivatives are valuable in medicinal chemistry for the development of new pharmaceuticals and in materials science for creating novel polymers and resins .

Suzuki-Miyaura Cross-Coupling Reactions

Phenylboronic acids, including derivatives like (2-((3-Fluorobenzyl)oxy)phenyl)boronic acid, are pivotal in Suzuki-Miyaura cross-coupling reactions . This application is fundamental in organic synthesis, allowing the formation of carbon-carbon bonds to create complex molecules.

Mechanism of Action

Future Directions

Boronic acids, including “(2-((3-Fluorobenzyl)oxy)phenyl)boronic acid”, have been gaining interest in medicinal chemistry due to their potential applications in anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics .

properties

IUPAC Name |

[2-[(3-fluorophenyl)methoxy]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BFO3/c15-11-5-3-4-10(8-11)9-18-13-7-2-1-6-12(13)14(16)17/h1-8,16-17H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYOSTGWFRFFDLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OCC2=CC(=CC=C2)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584722 |

Source

|

| Record name | {2-[(3-Fluorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

871126-24-8 |

Source

|

| Record name | {2-[(3-Fluorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.